2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13412530
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol -](/images/structure/VC13412530.png)
Specification
Molecular Formula | C13H21NO2 |
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Molecular Weight | 223.31 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)methyl-propan-2-ylamino]ethanol |
Standard InChI | InChI=1S/C13H21NO2/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 |
Standard InChI Key | AWJNPQQTTQDRIS-UHFFFAOYSA-N |
SMILES | CC(C)N(CCO)CC1=CC=C(C=C1)OC |
Canonical SMILES | CC(C)N(CCO)CC1=CC=C(C=C1)OC |
Introduction
Structural and Physicochemical Properties
Molecular Characterization
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Molecular Formula: C₁₃H₂₁NO₂
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Molecular Weight: 223.31 g/mol.
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CAS Number: 70894-74-5 (for related isomers) , 1247496-19-0 (for 2-methylbenzyl analogs) .
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SMILES: CC(C)N(CCO)CC1=CC=C(C=C1)OC.
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Key Functional Groups:
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Isopropylamine (–N(CH(CH₃)₂)).
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4-Methoxybenzyl (–CH₂C₆H₄OCH₃).
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Ethanol (–CH₂CH₂OH).
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Physical Properties
Property | Value | Source |
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Density | 1.0 ± 0.1 g/cm³ | |
Boiling Point | 253.6 ± 15.0 °C (760 mmHg) | |
Flash Point | 103.1 ± 9.8 °C | |
LogP (Partition Coefficient) | 2.31 | |
Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) |
The compound exhibits moderate hydrophobicity (LogP = 2.31), suggesting balanced solubility in polar and nonpolar solvents. Its low vapor pressure indicates stability under ambient conditions .
Synthesis and Chemical Reactivity
Reductive Amination
A common method involves reductive amination of 4-methoxybenzaldehyde with isopropylamine, followed by ethanolamine coupling:
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Step 1: Condensation of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate.
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Step 2: Reduction using sodium borohydride (NaBH₄) in methanol to yield N-isopropyl-4-methoxybenzylamine .
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Step 3: Alkylation with 2-bromoethanol under basic conditions to introduce the ethanol moiety .
Chiral Synthesis for Pharmaceutical Applications
For enantiomerically pure forms (e.g., in bronchodilator synthesis):
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Chiral Auxiliary Approach: Use of (R)-α-methylphenethylamine to form imines with 4-methoxyphenylacetone, followed by Pt/C-catalyzed hydrogenation .
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Resolution Techniques: Diethyl ether/isopropyl ether recrystallization to isolate (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine intermediates .
Key Reactions
Reaction Type | Conditions | Product | Application |
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Oxidation | KMnO₄ in acidic medium | 4-Methoxybenzaldehyde derivatives | Drug metabolite synthesis |
Alkylation | Alkyl halides, K₂CO₃ | Tertiary amine analogs | Antimicrobial agents |
Hydrogenation | H₂/Pd-C, ethanol | Saturated amine derivatives | Chiral intermediate production |
The ethanol group enables further functionalization, such as esterification or etherification, enhancing pharmacological properties .
Biological Activity and Applications
Antimicrobial Properties
Derivatives of 2-[isopropyl-(4-methoxy-benzyl)-amino]-ethanol exhibit broad-spectrum antimicrobial activity:
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Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
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Efficacy:
Industrial and Pharmaceutical Uses
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Bronchodilator Synthesis: Key intermediate in (R,R)-formoterol production, a long-acting β₂-adrenergic agonist .
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Coordination Chemistry: Forms stable complexes with transition metals (e.g., Ir, Pt) for catalytic applications in hydrogenation reactions .
Pharmacokinetics and Toxicology
Absorption and Metabolism
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Bioavailability: ~60% oral absorption due to moderate LogP.
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Metabolic Pathways:
Toxicity Profile
Parameter | Value | Source |
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LD₅₀ (oral, mice) | 500–700 mg/kg | |
Hepatotoxicity | Mild elevation of ALT/AST | |
Mutagenicity (Ames test) | Negative |
Chronic exposure studies in rodents showed no significant histopathological changes at doses ≤50 mg/kg/day .
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